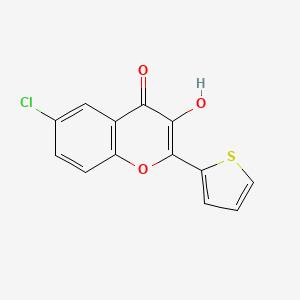
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family. Chromones are a major class of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties . The presence of a thiophene ring and a chlorine atom in this compound enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate chalcones with 2-hydroxyacetophenones. The reaction is often carried out under basic conditions using reagents such as sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) to facilitate the formation of the chromone ring . Microwave irradiation can be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and neuroprotective effects.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Neuroprotective Activity: Scavenges free radicals and reduces oxidative stress in neuronal cells.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the chlorine and thiophene groups, resulting in different biological activities.
6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate: Contains a furan ring instead of a thiophene ring, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of both a chlorine atom and a thiophene ring in 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one makes it unique compared to other chromone derivatives. These structural features contribute to its enhanced chemical reactivity and potential for diverse biological activities .
Propiedades
Número CAS |
39730-56-8 |
|---|---|
Fórmula molecular |
C13H7ClO3S |
Peso molecular |
278.71 g/mol |
Nombre IUPAC |
6-chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one |
InChI |
InChI=1S/C13H7ClO3S/c14-7-3-4-9-8(6-7)11(15)12(16)13(17-9)10-2-1-5-18-10/h1-6,16H |
Clave InChI |
NANFYPCPHFMPPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
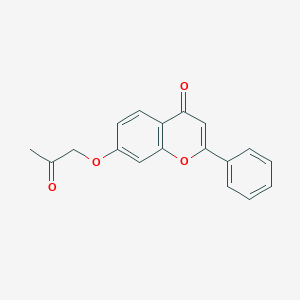

![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)
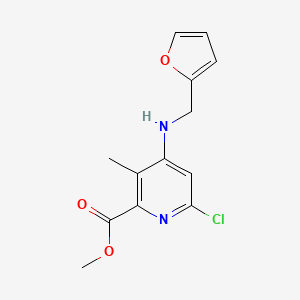
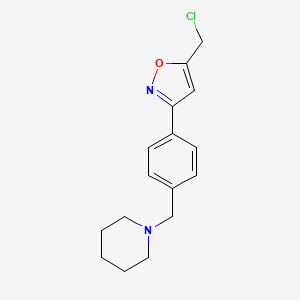
![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
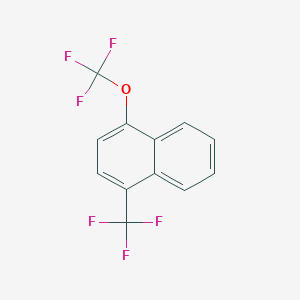


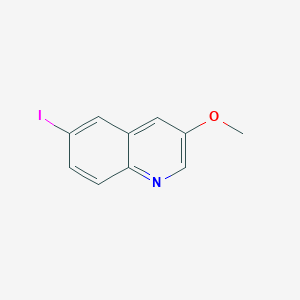
![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)
![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)
